molecular formula C11H15BrN2 B1464784 5-Bromo-3-methyl-2-(1-piperidinyl)pyridine CAS No. 934000-36-9

5-Bromo-3-methyl-2-(1-piperidinyl)pyridine

Cat. No.: B1464784
CAS No.: 934000-36-9
M. Wt: 255.15 g/mol
InChI Key: ZQQOJBDUIALMAG-UHFFFAOYSA-N
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Description

5-Bromo-3-methyl-2-(1-piperidinyl)pyridine is a substituted pyridine derivative featuring a bromine atom at position 5, a methyl group at position 3, and a piperidinyl moiety at position 2. The bromine atom enhances electrophilic reactivity and halogen bonding, while the piperidinyl group contributes to lipophilicity and molecular recognition in biological systems .

Properties

IUPAC Name

5-bromo-3-methyl-2-piperidin-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2/c1-9-7-10(12)8-13-11(9)14-5-3-2-4-6-14/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQQOJBDUIALMAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1N2CCCCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101267824
Record name 5-Bromo-3-methyl-2-(1-piperidinyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101267824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934000-36-9
Record name 5-Bromo-3-methyl-2-(1-piperidinyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=934000-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-3-methyl-2-(1-piperidinyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101267824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Biochemical Properties

5-Bromo-3-methyl-2-(1-piperidinyl)pyridine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s bromine and piperidine groups are key to its biochemical interactions, allowing it to bind to specific sites on enzymes and proteins. These interactions can lead to changes in the activity of these biomolecules, affecting various biochemical pathways.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may alter the activity of signaling proteins, leading to changes in downstream signaling events. Additionally, it can affect the expression of genes involved in critical cellular functions, thereby impacting cellular metabolism and overall cell health.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in the enzyme’s conformation and activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound can result in sustained alterations in cellular processes, which may be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Toxicity studies have indicated that high doses of this compound can cause adverse effects, including cellular damage and disruption of normal physiological processes.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound can affect metabolic flux and alter the levels of metabolites in cells. For example, it may inhibit or activate enzymes involved in key metabolic pathways, leading to changes in the production and utilization of metabolites. These effects on metabolic pathways can have significant implications for cellular function and overall metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can also influence its overall activity and effectiveness.

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect cellular metabolism and energy production.

Biological Activity

5-Bromo-3-methyl-2-(1-piperidinyl)pyridine is a compound that has garnered attention for its diverse biological activities, including antimicrobial and anticancer properties. This article provides a detailed examination of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula: C11H13BrN2
  • Molecular Weight: 251.14 g/mol
  • CAS Number: 934000-36-9

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may function through:

  • Enzyme Inhibition: Binding to the active sites of enzymes, thus inhibiting their function.
  • Receptor Modulation: Acting as an agonist or antagonist at specific receptors, which can influence signaling pathways related to inflammation and cell growth.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus20 µM
Escherichia coli40 µM
Methicillin-resistant S. aureus (MRSA)30 µM

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the growth of certain cancer cell lines by inducing apoptosis and causing cell cycle arrest.

Case Study: Anticancer Activity

In a study involving human breast cancer cell lines, this compound was shown to induce apoptosis at concentrations as low as 10 µM. The mechanism involved:

  • Downregulation of anti-apoptotic proteins.
  • Upregulation of pro-apoptotic factors.

This study highlighted the compound's potential as a therapeutic agent in cancer treatment .

Research Findings

Recent studies have expanded on the biological activities of piperidine derivatives, including this compound:

  • Cytotoxicity Studies: Various derivatives have demonstrated cytotoxic effects against different cancer cell lines, with some showing better efficacy than standard chemotherapeutics like bleomycin .
  • Cholinesterase Inhibition: Some studies suggest potential applications in neurodegenerative diseases by inhibiting acetylcholinesterase and butyrylcholinesterase, which are crucial targets in Alzheimer's disease therapy .
  • Structure–Activity Relationship (SAR): Research has indicated that modifications to the piperidine ring and other substituents can significantly influence biological activity, suggesting avenues for the development of more potent derivatives .

Scientific Research Applications

Drug Development

5-Bromo-3-methyl-2-(1-piperidinyl)pyridine has been investigated for its potential as a pharmacophore in drug design. Its structural features allow it to interact with biological targets effectively. For instance, it has been noted for its activity against certain types of cancer cells and as a potential treatment for neurological disorders due to its ability to cross the blood-brain barrier .

Neurological Research

The compound's piperidine moiety is particularly relevant in the context of neurological research. Piperidine derivatives are known to exhibit various pharmacological activities, including antipsychotic and antidepressant effects. Studies have demonstrated that modifications to the piperidine ring can enhance binding affinity to neurotransmitter receptors, making this compound a candidate for further exploration in this field .

Synthesis of Piperidine Derivatives

This compound serves as an important intermediate in the synthesis of various piperidine derivatives. Researchers have utilized it to create compounds with enhanced biological activity through modifications and substitutions on the piperidine ring. For instance, recent studies have focused on synthesizing fluorinated piperidines that exhibit improved selectivity and potency against specific targets .

Catalytic Reactions

This compound has been employed in catalytic reactions due to its ability to stabilize intermediates during chemical transformations. Its role as a catalyst or catalyst precursor in reactions such as hydrogenation and coupling processes has been documented, showcasing its versatility in organic synthesis .

Case Study 1: Anticancer Activity

A study published in recent literature highlighted the anticancer properties of this compound derivatives. The research demonstrated that certain modifications led to increased cytotoxicity against breast cancer cell lines. The findings suggest that this compound could be further developed into a therapeutic agent with specific efficacy against cancer .

Case Study 2: Neuropharmacology

Research focusing on the neuropharmacological effects of piperidine derivatives revealed that compounds similar to this compound showed significant activity in modulating neurotransmitter systems associated with mood regulation. This opens avenues for developing new antidepressants based on this scaffold .

Comparison with Similar Compounds

Substituent Variations and Structural Modifications

The table below highlights key structural differences and similarities between 5-Bromo-3-methyl-2-(1-piperidinyl)pyridine and related compounds:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Structural Features Reference
This compound Br (5), CH₃ (3), Piperidinyl (2) C₁₁H₁₅BrN₂ 269.18 Piperidine ring (no branching)
5-Bromo-3-methyl-2-(3-methyl-1-piperidinyl)pyridine Br (5), CH₃ (3), 3-Me-Piperidinyl (2) C₁₂H₁₇BrN₂ 283.18 Methyl-branched piperidine
5-Bromo-2-(2-methylpiperidin-1-yl)pyridine Br (5), 2-Me-Piperidinyl (2) C₁₁H₁₅BrN₂ 255.15 Methyl branch at piperidine C2
5-Bromo-3-(piperazin-1-yl)pyridin-2-amine Br (5), Piperazinyl (3), NH₂ (2) C₉H₁₃BrN₄ 257.13 Piperazine ring (two N atoms)
5-Bromo-3-methyl-2-(methylamino)pyridine Br (5), CH₃ (3), NHCH₃ (2) C₇H₉BrN₂ 201.07 Methylamino group (smaller substituent)

Key Observations :

  • Piperidine vs.
  • Substituent Size: The methylamino group in reduces molecular weight and lipophilicity compared to bulkier piperidinyl groups.

Physicochemical Properties

Compound Melting Point (°C) Boiling Point (°C) LogP (Predicted) Solubility Trends
This compound - - ~2.8 Moderate in organic solvents
5-Bromo-3-methyl-2-(methylamino)pyridine 62–64 264.6 ~1.5 Higher aqueous solubility
5-Bromo-2-(2-methylpiperidin-1-yl)pyridine - - ~3.1 Enhanced lipid solubility

Analysis :

  • Lipophilicity: Piperidinyl and methylpiperidinyl substituents (e.g., ) increase LogP values compared to methylamino derivatives, suggesting improved membrane permeability.
  • Aqueous Solubility: The methylamino group in enhances solubility due to reduced steric bulk and increased polarity.

Preparation Methods

Starting Materials and Initial Pyridine Preparation

  • 3-Methylpyridine Preparation : According to US Patent US4086237A, 3-methylpyridine can be prepared by cyclization and dehydrogenation of 2-methyl-1,5-diaminopentane over a dehydrogenation catalyst at 200–400°C. This method provides a direct route to 3-methylpyridine, which can be brominated subsequently to introduce the 5-bromo substituent.
Step Reactants Conditions Outcome
1 2-methyl-1,5-diaminopentane 200-400°C, dehydrogenation 3-methylpyridine
2 3-methylpyridine + brominating agent Controlled bromination 5-bromo-3-methylpyridine

Bromination of Piperidine Derivatives (Related Intermediate Synthesis)

  • The preparation of brominated piperidine intermediates such as 3-bromo-1-methyl-piperidin-4-one is achieved by bromination using N-bromosuccinimide (NBS) and ammonium acetate in diethyl ether at low temperature (≤5°C). This method provides high yield (~83%) and purity (~96.5%).
Step Reactants Conditions Outcome Yield (%) Purity (%)
4 1-methyl-piperidin-4-one + NBS + ammonium acetate 0-5°C, 4h, diethyl ether 3-bromo-1-methyl-piperidin-4-one 83 96.5

Reaction Optimization and Catalysts

  • Dehydrogenation catalysts (e.g., supported metals) are critical in the cyclization and aromatization steps converting aliphatic diamines into methylpyridine derivatives.
  • Bases such as sodium carbonate, potassium carbonate, sodium hydroxide, potassium hydroxide, and triethylamine are used to facilitate condensation and nucleophilic substitution reactions, improving yields and simplifying post-reaction workup.
  • Reaction times for condensation steps are optimized between 6 to 16 hours, with preferred ranges of 8 to 12 hours for best yield and purity.

Summary Table of Key Preparation Steps

Step No. Reaction Type Reactants/Intermediates Conditions Yield/Notes
1 Cyclization & Dehydrogenation 2-methyl-1,5-diaminopentane 200-400°C, dehydrogenation catalyst Direct synthesis of 3-methylpyridine
2 Bromination 3-methylpyridine + brominating agent Controlled bromination Introduces 5-bromo substituent
3 Nucleophilic Substitution 5-bromo-2-methylpyridin-3-amine + piperidine Basic conditions, solvent Forms piperidinyl pyridine
4 Bromination (piperidine intermediate) 1-methyl-piperidin-4-one + NBS + ammonium acetate 0-5°C, 4h, diethyl ether 83% yield, 96.5% purity
5 Condensation & Hydrolysis Piperidine derivatives + ethyl thiooxamide 50-85°C, base catalysis, 6-16 h High yield, simplified workup

Research Findings and Industrial Relevance

  • The direct cyclization of diamines to methylpyridine derivatives is a breakthrough for efficient synthesis, reducing steps and hazardous intermediates.
  • Bromination using NBS under mild conditions provides selective halogenation with high yield and purity, suitable for scale-up.
  • The nucleophilic substitution to attach the piperidine moiety is well-established, with industrial adaptations focusing on continuous flow processes to enhance productivity and product quality.
  • The use of bases and controlled reaction times in condensation steps significantly improves yields and simplifies purification.

Q & A

Q. What are the common synthetic routes for 5-Bromo-3-methyl-2-(1-piperidinyl)pyridine?

The compound is typically synthesized via sequential bromination and nucleophilic substitution. For example, bromination of 3-methylpyridine derivatives (e.g., 2-amino-3-methylpyridine) using brominating agents like Br₂ or NBS yields brominated intermediates. Piperidinyl groups are introduced via nucleophilic substitution or metal-catalyzed coupling. demonstrates bromination of 2-amino-3-methylpyridine to form 2-amino-5-bromo-3-methylpyridine, a potential precursor . highlights phosphonylation reactions with triethyl phosphite, suggesting analogous substitution strategies for introducing heterocyclic groups .

Step Reagents/Conditions Reference
BrominationBr₂, Fe catalyst, 80–100°C
Piperidinyl SubstitutionPiperidine, Pd catalysis, or thermal activation

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., methyl, piperidinyl, and bromine positions). provides SMILES notation (CC1=CC(=CN=C1OC)Br), aiding in predicting splitting patterns .
  • Mass Spectrometry (MS) : To verify molecular weight (e.g., 202.05–266.09 g/mol range in related compounds; ) .
  • IR Spectroscopy : To identify functional groups (e.g., C-Br stretch at ~500–600 cm⁻¹) .

Q. What safety precautions are required when handling this compound?

Based on Safety Data Sheets (SDS):

  • Ventilation : Use fume hoods to avoid inhalation ( ) .
  • PPE : Gloves and goggles to prevent skin/eye contact ( classifies similar compounds as Skin/Irrit. 2) .
  • First Aid : Immediate rinsing for eye exposure and medical consultation ( ) .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination be addressed?

Regioselectivity in pyridine bromination is influenced by directing groups. For example, describes 5-bromo-2-fluoropyridine synthesis, where fluorine directs bromination to the para position . Similarly, methyl or amino groups in 3-methylpyridine derivatives ( ) can guide bromination to specific positions. Computational modeling (e.g., DFT) or strategic use of protecting groups (e.g., silyl in ) may further enhance selectivity .

Q. How can conflicting reactivity data in literature be resolved?

Q. Why do bromination yields vary across studies?

Variations arise from:

  • Substrate Purity : Impurities in starting materials ( uses 97% pure intermediates) .
  • Catalyst Activity : Fe vs. Al catalysts alter reaction kinetics ( ) .
  • Reaction Scale : Milligram vs. gram-scale syntheses ( show scalability challenges) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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5-Bromo-3-methyl-2-(1-piperidinyl)pyridine
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5-Bromo-3-methyl-2-(1-piperidinyl)pyridine

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